molecular formula C15H15ClO3 B8356722 Ethyl alpha-chloro-6-methoxy-2-naphthylacetate

Ethyl alpha-chloro-6-methoxy-2-naphthylacetate

Cat. No. B8356722
M. Wt: 278.73 g/mol
InChI Key: INIMOPZIHNLQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-chloro-6-methoxy-2-naphthylacetate is a useful research compound. Its molecular formula is C15H15ClO3 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl alpha-chloro-6-methoxy-2-naphthylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl alpha-chloro-6-methoxy-2-naphthylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

ethyl 2-chloro-2-(6-methoxynaphthalen-2-yl)acetate

InChI

InChI=1S/C15H15ClO3/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3

InChI Key

INIMOPZIHNLQDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)C=C(C=C2)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.747 mole of ethyl α-chloro-6-methoxy-2-naphthylglycolate is stirred with 106.67 g. (0.895 mole) of thionyl chloride at room temperature for 24 hours and then heated to reflux for 6 hours. The cold reaction mixture is poured into 1125 ml. of ice-cold water with stirring. The mixture is extracted with 800 ml. of ether. The ethereal solution is washed with 450 ml. of cold saturated sodium hydrocarbonate solution followed by washing twice, each time with 250 ml. of cold water. The ethereal solution is dried over anhydrous sodium sulfate and filtered. The solvent is removed in vacuo to obtain ethyl α-chloro-6-methoxy-2-naphthylacetate.
Name
ethyl α-chloro-6-methoxy-2-naphthylglycolate
Quantity
0.747 mol
Type
reactant
Reaction Step One
Quantity
0.895 mol
Type
reactant
Reaction Step Two

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